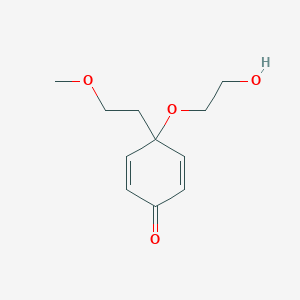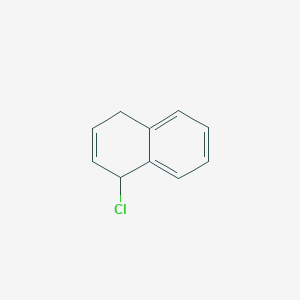![molecular formula C23H24N2 B12624404 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine CAS No. 917807-61-5](/img/structure/B12624404.png)
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a phenyl-ethyl-pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving aldehydes and ammonia or amines.
Final Coupling: The final step involves coupling the pyrrolidine-phenyl moiety with the pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrogenation: Catalytic hydrogenation can reduce double bonds or aromatic rings in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl and pyridine rings contribute to the compound’s overall stability and specificity by fitting into the active sites of target proteins, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar pyrrolidine ring but differs in the presence of a nitrile group instead of a pyridine ring.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound lacks the pyridine ring and has a ketone group instead.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of this compound lies in its combination of the pyridine, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917807-61-5 |
|---|---|
Molekularformel |
C23H24N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[4-(1-phenyl-2-pyrrolidin-1-ylethyl)phenyl]pyridine |
InChI |
InChI=1S/C23H24N2/c1-2-6-21(7-3-1)23(18-25-16-4-5-17-25)22-10-8-19(9-11-22)20-12-14-24-15-13-20/h1-3,6-15,23H,4-5,16-18H2 |
InChI-Schlüssel |
QOQACPLJZUULDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
